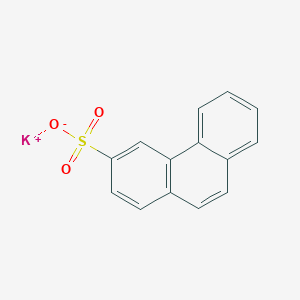![molecular formula C19H16ClN3O2S B6523561 N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 933228-16-1](/img/structure/B6523561.png)
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide, commonly known as CMP-Pyr, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. CMP-Pyr is a unique molecule composed of an aromatic ring and a sulfanylacetamide group. The combination of these two components makes CMP-Pyr a highly versatile compound, with a wide range of possible applications.
作用机制
The exact mechanism of action of CMP-Pyr is not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMP-Pyr are not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.
实验室实验的优点和局限性
CMP-Pyr has several advantages and limitations for use in laboratory experiments. One of the main advantages of CMP-Pyr is its ability to react with a variety of compounds, allowing for a wide range of possible applications. Additionally, CMP-Pyr is relatively stable, making it suitable for use in a variety of laboratory experiments. However, CMP-Pyr is also relatively expensive, which can be a limitation for some laboratory experiments.
未来方向
The potential applications of CMP-Pyr are vast and varied. In the future, CMP-Pyr may be used to develop new treatments for various diseases, to study biochemical pathways, or to synthesize novel compounds. Additionally, CMP-Pyr may be used to study the effects of various compounds on gene expression, or to develop new drugs. Finally, CMP-Pyr may be used to develop new diagnostic tests or to study the effects of various compounds on the body.
合成方法
CMP-Pyr can be synthesized using a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Stille reaction. The Wittig reaction is the most commonly used method for synthesizing CMP-Pyr, as it yields a high yield of product in a short amount of time. The Ullmann reaction is also used in the synthesis of CMP-Pyr, but yields lower yields of product than the Wittig reaction. The Stille reaction is used in the synthesis of CMP-Pyr, but is not as commonly used as the other two methods.
科学研究应用
CMP-Pyr has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. In drug discovery, CMP-Pyr has been used to synthesize novel compounds that have the potential to be used in the development of new treatments for various diseases. In medicinal chemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the development of new drugs. In biochemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the study of various biochemical pathways.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-8-7-14(20)9-16(17)23-18(24)11-26-19-10-15(21-12-22-19)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKRMNHLVOCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-YL)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)
![5-[benzyl(methyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523504.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523524.png)
![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523536.png)
![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523551.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)

![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)